(3-氨基-5-乙氧基吡啶-4-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

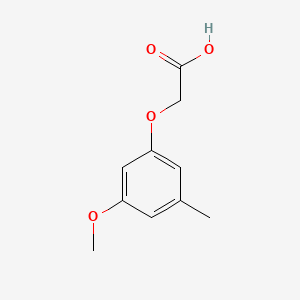

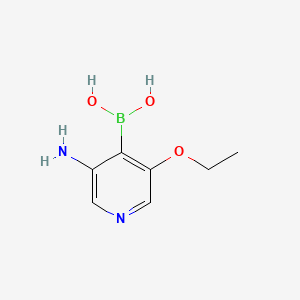

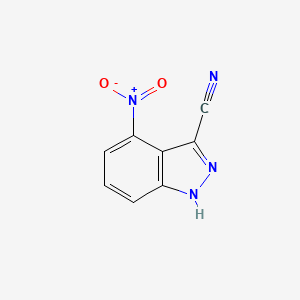

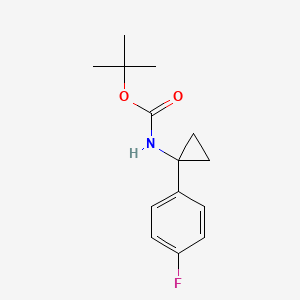

“(3-Amino-5-ethoxypyridin-4-yl)boronic acid” is a chemical compound with the molecular formula C7H11BN2O3 and a molecular weight of 181.986 . It is intended for research use only.

Synthesis Analysis

The synthesis of boronic acids like “(3-Amino-5-ethoxypyridin-4-yl)boronic acid” often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process that removes the boron moiety from these esters, is a key step in many synthesis protocols . The preparation of α-aminoboronic acids, which are closely related to our compound of interest, has been described in various studies, involving both highly stereoselective syntheses and asymmetric procedures .Molecular Structure Analysis

The molecular structure of “(3-Amino-5-ethoxypyridin-4-yl)boronic acid” consists of a pyridine ring with an ethoxy group at the 5-position, an amino group at the 3-position, and a boronic acid group at the 4-position .Chemical Reactions Analysis

Boronic acids, including “(3-Amino-5-ethoxypyridin-4-yl)boronic acid”, are known to participate in various chemical reactions. One of the most significant is the Suzuki–Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds . Protodeboronation of alkyl boronic esters is another important reaction involving boronic acids .科学研究应用

自修复聚合物和水凝胶

硼酸与二醇之间形成的硼酸酯基动态共价键可以赋予水凝胶、有机凝胶、弹性体和塑料优异的自修复性能 . 这意味着由“(3-氨基-5-乙氧基吡啶-4-基)硼酸”制成的材料在损坏时可能自行修复,从而延长其使用寿命并减少浪费。

生物医学应用

硼酸酯基聚合物的多重刺激响应性、自修复性、可注射性和生物相容性已在生物医学领域取得了若干技术成就 . 其中包括药物递送、医疗粘合、生物植入物和医疗保健监测 .

肽-硼酸的合成

“(3-氨基-5-乙氧基吡啶-4-基)硼酸”可用于合成肽-硼酸 (PBA) . PBA 在各种科学学科中具有巨大潜力,例如药物化学、结构生物学和材料科学 .

传感应用

硼酸,包括“(3-氨基-5-乙氧基吡啶-4-基)硼酸”,可以与二醇和强路易斯碱(如氟化物或氰化物阴离子)相互作用 . 这使得它们在各种传感应用中都有用,包括均相分析和异质检测 .

蛋白酶抑制剂

肽-硼酸 (PBA) 可以使用“(3-氨基-5-乙氧基吡啶-4-基)硼酸”合成,用作蛋白酶抑制剂 . 这在治疗癌症和传染病等疾病方面具有潜在的应用 .

结构生物学中的共价配体

PBA,包括那些使用“(3-氨基-5-乙氧基吡啶-4-基)硼酸”合成的 PBA,可用作结构生物学中的共价配体 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1

作用机制

The mechanism of action of boronic acids in chemical reactions is complex and depends on the specific reaction. In the Suzuki–Miyaura cross-coupling reaction, for example, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst . In amidation reactions, boronic acids may interact with amines and carboxylic acids, leading to the formation of amide bonds .

未来方向

Boronic acids, including “(3-Amino-5-ethoxypyridin-4-yl)boronic acid”, continue to be a subject of extensive research due to their diverse applications in chemical synthesis and sensing . Future research will likely focus on developing new synthetic methods, improving the efficiency and selectivity of reactions involving boronic acids, and exploring new applications in areas such as drug development and materials science .

属性

IUPAC Name |

(3-amino-5-ethoxypyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O3/c1-2-13-6-4-10-3-5(9)7(6)8(11)12/h3-4,11-12H,2,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUJMQCOCWYHRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1N)OCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694509 |

Source

|

| Record name | (3-Amino-5-ethoxypyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310405-08-3 |

Source

|

| Record name | Boronic acid, B-(3-amino-5-ethoxy-4-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310405-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Amino-5-ethoxypyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(4-Methoxyphenyl)pyrimidin-5-yl]methanol](/img/structure/B567937.png)